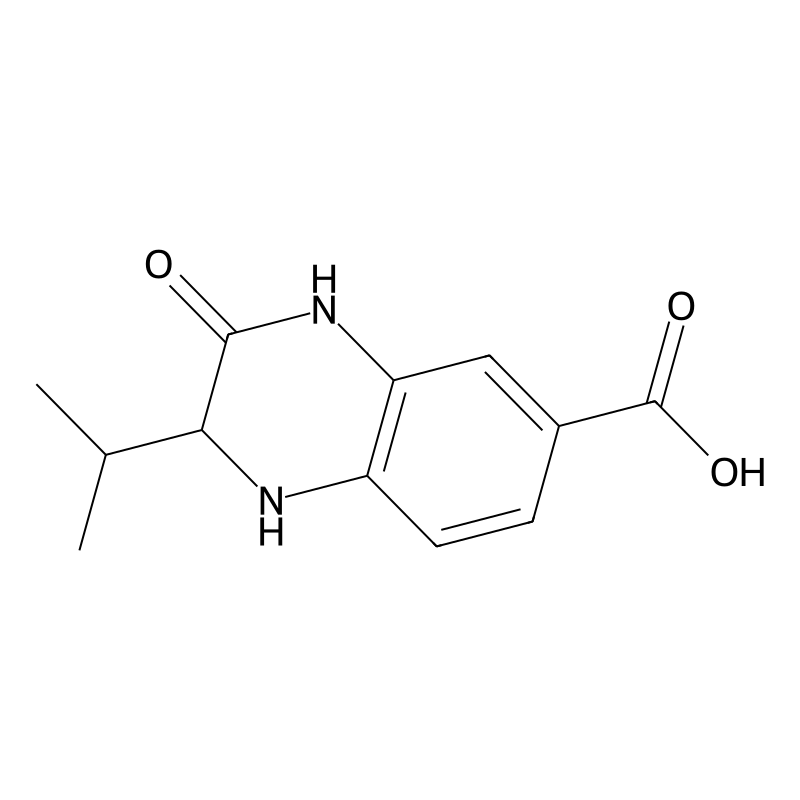

2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Tubulin Polymerization Inhibitors: A study published in the National Institutes of Health's PubMed Central database investigated a series of N-substituted derivatives of 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid for their ability to inhibit tubulin polymerization PubMed Central: . Tubulin is a protein that plays a critical role in cell division. By inhibiting tubulin polymerization, these molecules may have potential applications in cancer treatment.

2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a compound characterized by a tetrahydroquinoxaline structure. It features a carboxylic acid functional group and an isopropyl substituent, contributing to its chemical properties and potential biological activity. The molecular formula is , and it has a molecular weight of approximately 222.24 g/mol. The compound's structure includes a bicyclic framework, which is significant for its chemical reactivity and interactions in biological systems.

The chemical behavior of 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid can involve various types of reactions:

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of other compounds.

- Nucleophilic Substitution: The presence of nitrogen atoms in the quinoxaline ring allows for nucleophilic attacks at specific positions.

These reactions can be facilitated under acidic or basic conditions, often utilizing catalysts such as Lewis acids or bases like sodium hydroxide.

Research indicates that compounds similar to 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid exhibit various biological activities:

- Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.

- Antitumor Activity: Compounds with similar structures have been investigated for their potential to inhibit cancer cell proliferation.

- Neurological Effects: Certain analogs are being studied for their potential neuroprotective effects and ability to modulate neurotransmitter systems.

The specific biological activity of 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid remains a subject for further investigation.

The synthesis of 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid can be achieved through several methods:

- Condensation Reactions: Starting from appropriate precursors such as isopropylamine and diketones or aldehydes.

- Cyclization: Utilizing cyclization techniques involving the formation of the quinoxaline ring through condensation reactions under heat.

- Functional Group Modifications: Post-synthetic modifications can introduce the carboxylic acid group and other substituents.

Typical conditions include using solvents like ethanol or dichloromethane and catalysts such as acetic acid or Lewis acids .

The applications of 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid extend across various fields:

- Pharmaceutical Development: Potential use in drug formulations targeting metabolic disorders or cancer therapies.

- Chemical Research: As a building block in organic synthesis for developing new compounds with desired biological activities.

- Agricultural Chemistry: Investigated for potential use in agrochemicals due to its biological properties.

Interaction studies involving 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid focus on its binding affinity with various biological targets:

- Receptor Binding: Studies may explore interactions with somatostatin receptors or other neurotransmitter receptors.

- Enzyme Inhibition: Potential inhibition studies on enzymes involved in metabolic pathways could reveal therapeutic applications.

These studies are essential to understand the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid. Here are some notable examples:

| Compound Name | Structural Features | Similarity |

|---|---|---|

| 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | Lacks isopropyl group | High |

| 3-Oxoindoline-4-carboxylic acid | Different ring structure | Moderate |

| 2-Oxoindoline-6-carboxylic acid | Similar carboxylic structure | Moderate |

| Methyl 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate | Methyl ester instead of carboxylic acid | Moderate |

The uniqueness of 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid lies in its specific substituents and the resulting biological activity that may not be present in these similar compounds. Its combination of an isopropyl group with the tetrahydroquinoxaline framework makes it a candidate for targeted research in medicinal chemistry.